molecular formula C15H12N2O2S2 B2490804 (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 392323-01-2

(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2490804
CAS No.: 392323-01-2
M. Wt: 316.39
InChI Key: TWNQKBRYHBTJCH-FNORWQNLSA-N
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Description

(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C15H12N2O2S2 and its molecular weight is 316.39. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

  • A study by Kamal et al. (2014) explored compounds structurally related to (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide, demonstrating significant cytotoxicity against various human cancer cell lines and anti-tubulin activity. The most potent compound showed drastic cell-cycle effects and apoptosis in cancer cells (Kamal et al., 2014).

Spectroscopic Characterization and Solvent Effects

  • Research by Ermiş and Durmuş (2020) on similar thiophene-benzothiazole derivatives involved microwave-assisted synthesis and spectroscopic characterization. They examined the effect of solvents on UV–Vis absorption and performed detailed theoretical studies, including DFT and NMR analyses, to understand the compound's behavior (Ermiş & Durmuş, 2020).

Antitumor Activity

  • Bhole and Bhusari (2011) investigated compounds with structural similarities for potential antitumor activity. Their findings indicated that these compounds exhibited inhibitory effects on a range of cancer cell lines, particularly leukemia and non-small lung cancer (Bhole & Bhusari, 2011).

Molecular Synthesis and Structural Analysis

  • A study by Sagar et al. (2018) focused on the synthesis and structural characterization of closely related benzamides, which are structurally similar to this compound. Their research provided insights into molecular conformations and modes of supramolecular aggregation (Sagar et al., 2018).

Antimicrobial Applications

  • Shams et al. (2011) synthesized novel antimicrobial dyes and precursors based on related chemical structures, showcasing significant antibacterial and antifungal activities against various organisms. This research demonstrates the potential of such compounds in textile finishing and dyeing applications (Shams et al., 2011).

Optoelectronic and Photonic Applications

  • Huo et al. (2021) explored azo derivatives of similar compounds for their optoelectronic and photonic applications. They investigated electronic and nonlinear optical properties, indicating potential use in such technologies (Huo et al., 2021).

Antiviral Activity

  • Xie et al. (2017) synthesized a-aminophosphonates containing 6-fluorobenzothiazole, which are structurally related to the compound . They reported good curative and protective activities against tobacco mosaic virus, suggesting potential antiviral applications (Xie et al., 2017).

Mechanism of Action

Target of Action

The primary target of this compound, also known as (2E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide, is mercury (II) ions in water . The compound acts as a chemosensor for the rapid and selective detection of these ions .

Mode of Action

The compound interacts with mercury (II) ions through the formation of a 2:1 coordination complex . This interaction causes a bathochromic shift of the compound’s UV absorption peak from 540 to 585 nm and turns on a highly selective fluorescence emission at 425 nm .

Biochemical Pathways

The compound’s interaction with mercury (II) ions affects the biochemical pathways related to the detection of these ions in water . The compound can also be used to determine the presence of cysteine (Cys) in aqueous solution . The thiol-containing amino acid preferentially coordinates the mercury ions of the compound-mercury (II) complex .

Pharmacokinetics

The compound has been used to quantify mercury (ii) ions in water by fluorescence spectroscopy down to 5 × 10^−8 m (10 ppb) .

Result of Action

The result of the compound’s action is the detection of mercury (II) ions in water and the determination of cysteine (Cys) in aqueous solution . The compound-mercury (II) complex changes color from pink to blue upon reaction with mercury (II) ions .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of other ions in water. The compound has been shown to be highly selective for mercury (ii) ions and cysteine (cys), indicating a high level of stability and efficacy in these environments .

Properties

IUPAC Name

(E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S2/c1-19-10-4-6-12-13(9-10)21-15(16-12)17-14(18)7-5-11-3-2-8-20-11/h2-9H,1H3,(H,16,17,18)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNQKBRYHBTJCH-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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